(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid
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Overview
Description
(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C7H7BF3NO3 and a molecular weight of 220.94 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts in these reactions.
Mode of Action
The (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid, as a boronic acid, is likely to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, forms a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key step in many synthetic pathways . The reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific context in which it is used.
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to temperature and oxygen exposure. These factors could potentially impact the compound’s bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action of this compound, like other boronic acids, is influenced by environmental factors such as temperature and the presence of oxygen . The compound should be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to these factors. These conditions could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted pyridines.
Substitution: Formation of biaryl compounds through Suzuki–Miyaura coupling.
Scientific Research Applications
Chemistry: (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used as a building block for the synthesis of biologically active molecules. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals. Its unique reactivity makes it suitable for the synthesis of polymers and other high-performance materials.
Comparison with Similar Compounds
- (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- 2-Methoxy-3-(trifluoromethyl)pyridine-5-boronic acid
Uniqueness: The presence of the methoxy group at the 6-position and the trifluoromethyl group at the 5-position of the pyridine ring makes (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid unique. These substituents influence the electronic properties of the compound, enhancing its reactivity in cross-coupling reactions and making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-6-5(7(9,10)11)2-4(3-12-6)8(13)14/h2-3,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWLEOMVXZZEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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